molecular formula C12H7BrOS B13353657 3-Bromophenoxathiine

3-Bromophenoxathiine

Cat. No.: B13353657
M. Wt: 279.15 g/mol
InChI Key: ANZQNVMSMHQNKM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H7BrOS

Molecular Weight

279.15 g/mol

IUPAC Name

3-bromophenoxathiine

InChI

InChI=1S/C12H7BrOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7H

InChI Key

ANZQNVMSMHQNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenoxathiine typically involves the bromination of phenoxathiine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 3-Bromophenoxathiine may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenoxathiine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

    Oxidation: Oxidizing agents (H₂O₂, m-CPBA), solvents (acetic acid, dichloromethane).

    Reduction: Reducing agents (LiAlH₄), solvents (ether, THF).

Major Products:

Scientific Research Applications

Chemistry: 3-Bromophenoxathiine is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and studying reaction mechanisms .

Biology and Medicine: Research has explored the potential biological activities of 3-Bromophenoxathiine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. These studies aim to develop new therapeutic agents based on its structure .

Industry: In the industrial sector, 3-Bromophenoxathiine is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-Bromophenoxathiine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct information on 3-Bromophenoxathiine is absent, the evidence provides data on structurally analogous brominated aromatic and heterocyclic compounds. Below is a detailed comparison of these compounds, focusing on molecular properties, applications, and safety profiles.

Table 1: Structural and Molecular Comparison of Brominated Compounds

Chemical Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Hazards
3-Bromothiophene 872-31-1 C₄H₃BrS 163.03 g/mol Bromine, thiophene ring Used in organic synthesis, electronics
3-Bromophenol 591-20-8 C₆H₅BrO 173.01 g/mol Bromine, phenolic -OH Industrial intermediate; requires safety protocols (e.g., consult physician if exposed)
2-Acetyl-4-bromothiophene 18798-87-5 C₆H₅BrOS 205.07 g/mol Bromine, acetyl, thiophene Research applications (exact use unspecified)
5-Amino-2-bromobenzoic acid 13270-95-8 C₇H₆BrNO₂ 232.04 g/mol Bromine, amino, carboxylic acid Potential pharmaceutical precursor

Key Observations:

Structural Variations: 3-Bromothiophene and 2-acetyl-4-bromothiophene are sulfur-containing heterocycles, differing in substituent positions and functional groups (acetyl vs. hydrogen). The acetyl group in the latter may enhance stability or alter reactivity . 3-Bromophenol features a phenolic -OH group, making it more polar and acidic compared to bromothiophenes. This property impacts its solubility and industrial handling .

Molecular Weight and Reactivity: Brominated thiophenes (e.g., 3-Bromothiophene) have lower molecular weights (~160–205 g/mol) compared to brominated benzoic acids (e.g., 5-Amino-2-bromobenzoic acid, 232.04 g/mol). The latter’s carboxylic acid group may facilitate salt formation or coordination chemistry .

Applications: 3-Bromothiophene is explicitly noted for use in research and production, likely as a building block for conjugated polymers or ligands in catalysis . 3-Bromophenol’s safety data sheet emphasizes handling precautions, suggesting its use in industrial settings requiring strict exposure controls .

Safety Profiles: 3-Bromophenol requires immediate medical consultation upon exposure, indicating higher toxicity compared to bromothiophenes, which lack explicit hazard classifications in the evidence .

Research Findings and Limitations

  • Gaps in Evidence: No data on 3-Bromophenoxathiine’s synthesis, electronic properties, or bioactivity are available in the provided sources.
  • Comparative Insights: Brominated thiophenes and phenols serve as versatile intermediates in organic synthesis, but their applications diverge based on functional groups. Thiophenes are prioritized in materials science, while phenols find roles in specialty chemicals.

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